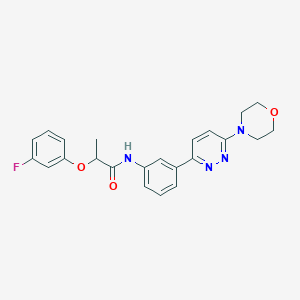

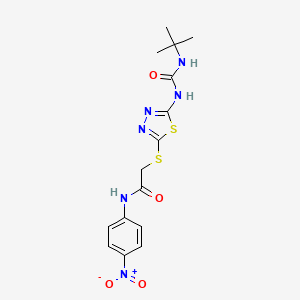

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

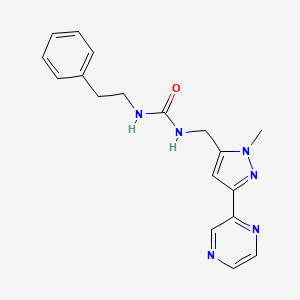

The compound is a derivative of xanthine , which is a purine base found in most human body tissues and fluids. The structure suggests that it might have similar properties to other xanthine derivatives.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the reaction of a xanthine derivative with a suitable thioacetic acid derivative.Molecular Structure Analysis

The compound contains a purine ring, which is a heterocyclic aromatic organic compound. It also has a thioacetic acid group attached to the purine ring, which could potentially affect its reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. These could include factors like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Photoinduced Reductive Transformations

A study by Hasegawa et al. (2004) explored the use of a combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for photoinduced reductive transformations of α,β-epoxy ketones to β-hydroxy ketones. This research highlights the potential of similar compounds in photochemical reactions, which could be applied in synthesizing complex organic molecules with high precision (Hasegawa et al., 2004).

Acid-Catalyzed Solvolysis

Thibblin's research (1993) on the acid-catalyzed hydrolysis of certain cyclohexadienes offers insights into how similar structures might behave under acid-catalyzed conditions, leading to the formation of various benzylic products. This could suggest potential pathways for the synthesis or breakdown of related compounds (Thibblin, 1993).

Electrophilic Aromatic Substitution

A study by Anderson et al. (1972) discussed the reactivity of benzylcobaloximes with halogens in acetic acid, leading to various benzyl and methylbenzyl halides. This research could provide a foundation for understanding the electrophilic substitution reactions that similar compounds might undergo, particularly in the presence of acetic acid and halogens (Anderson et al., 1972).

Acylation Reactions

The work by Kawase et al. (1968) on the acylation of dimethyl-hydroxybenzofurans could offer parallels to the acylation possibilities of compounds containing acetic acid functional groups. Such reactions could be key in synthesizing derivatives with varied biological activities (Kawase et al., 1968).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with purine receptors or enzymes involved in purine metabolism .

Mode of Action

Based on its structural similarity to known purine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound may potentially affect purine metabolism, given its structural similarity to purine derivatives . Purine metabolism is crucial for DNA and RNA synthesis, energy metabolism, and signal transduction .

Pharmacokinetics

Its molecular weight (400547) suggests it may have reasonable bioavailability

Result of Action

Given its potential interaction with purine metabolism, it may influence cell growth and proliferation .

properties

IUPAC Name |

2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINFPZMLNCBXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)